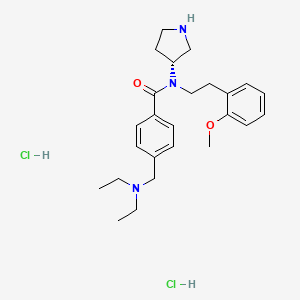
PF429242 (dihydrochloride)
Vue d'ensemble
Description
PF429242 dihydrochloride is a reversible and competitive SREBP site 1 protease (S1P) inhibitor with an IC50 of 175 nM . It is selective for site-1 protease over trypsin, elastase, proteinase K, plasmin, kallikren, factor XIa, thrombin, and furin at concentrations up to 100 μM .
Molecular Structure Analysis
The molecular structure of PF429242 dihydrochloride is C25H35N3O2.2HCl . The molecular weight is 482.49 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of PF429242 dihydrochloride include a molecular weight of 482.5 g/mol and a molecular formula of C25H37Cl2N3O2 . It is a crystalline solid .Relevant Papers Several papers have cited the use of PF429242 dihydrochloride, including studies published in Nature, Immunity, Cell Death Differ, Autophagy, and Sci China Life Sci . These papers could provide further insights into the applications and mechanisms of PF429242 dihydrochloride.
Applications De Recherche Scientifique
- Mechanism : It reduces expression levels of hepatic SREBP target genes, leading to lower rates of cholesterol and fatty acid synthesis in mice .
- Mechanism : By inhibiting S1P, it exhibits antiviral effects against these viruses in cultured cells .
Inhibition of Sterol Regulatory Element-Binding Protein (SREBP)
Antiviral Activity Against Arenaviruses
Antileishmanial Effect
Modulation of SREBP-Dependent Gene Expression
Mécanisme D'action
Target of Action
PF429242 dihydrochloride is a reversible, competitive inhibitor of the sterol regulatory element-binding protein (SREBP) site 1 protease . This protease, also known as S1P, plays a crucial role in the regulation of lipid homeostasis by controlling the activation of SREBPs, which are transcription factors that regulate the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides .
Mode of Action
PF429242 dihydrochloride interacts with its target, S1P, by competitively inhibiting its activity . This inhibition prevents the proteolytic activation of SREBPs, thereby reducing the expression levels of hepatic SREBP target genes .
Biochemical Pathways
The primary biochemical pathway affected by PF429242 dihydrochloride is the lipid synthesis pathway . By inhibiting S1P, PF429242 dihydrochloride reduces the activation of SREBPs, leading to a decrease in the expression of genes involved in the synthesis of cholesterol and fatty acids . This results in lower rates of cholesterol and fatty acid synthesis .
Result of Action
The molecular and cellular effects of PF429242 dihydrochloride’s action include a reduction in the expression levels of hepatic SREBP target genes and lower rates of cholesterol and fatty acid synthesis . This can lead to changes in lipid homeostasis within the cell. Additionally, PF429242 dihydrochloride has been shown to have antiviral activity, with potent effects against prototypic arenavirus lymphocytic choriomeningitis virus (LCMV) and LASV in cultured cells .
Action Environment
The efficacy and stability of PF429242 dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action could be influenced by the solvent environment.
Propriétés
IUPAC Name |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUZWFZKTIOWTI-MQWQBNKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



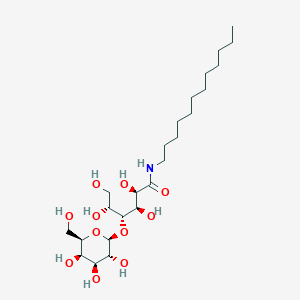
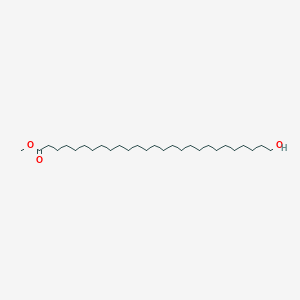

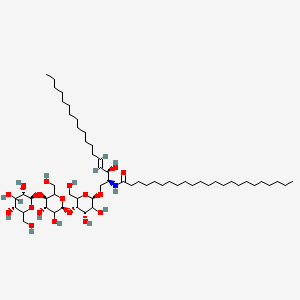
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)
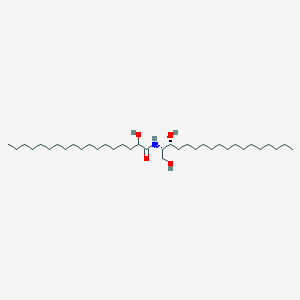
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)
![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)
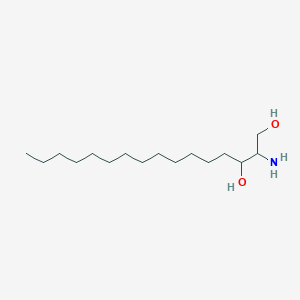
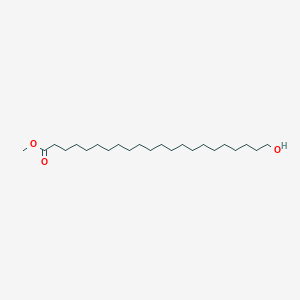
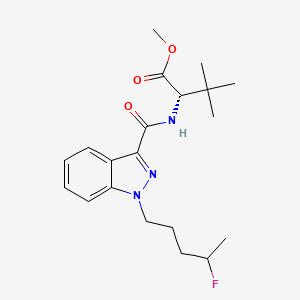
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)